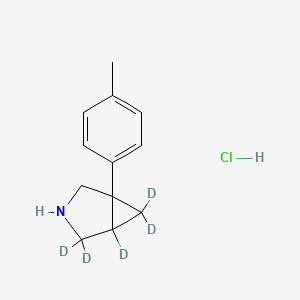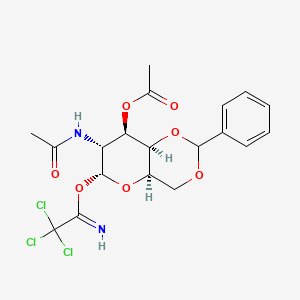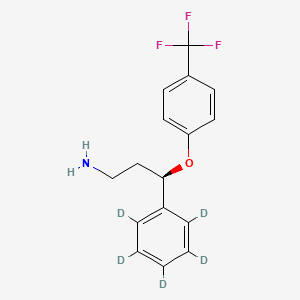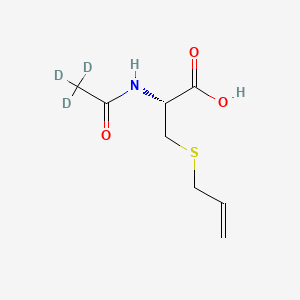
L-(-)-Epinephrine-d3
説明
L-(-)-Epinephrine-d3, also known as d-epinephrine, is an important drug used in the laboratory and in clinical settings. It is a synthetic epinephrine analog with a deuterium atom at the 3-position of the molecule. It is used in a variety of applications, including in scientific research, as a drug, and as a diagnostic tool.
科学的研究の応用
Electrochemical Sensing and Bioanalytical Applications
- L-(-)-Epinephrine is extensively studied in the development of sensitive electrochemical sensors for its detection in biological fluids, due to its role as a catecholamine neurotransmitter and its association with various diseases. Advanced materials like SnS@Co,N-C microrods show promise in enhancing sensor performance for detecting epinephrine and L-TY (Dong, Li, & Zhang, 2020) (Dong, Li, & Zhang, 2020).
- Nanomaterials like gold nanotube array electrodes are developed for epinephrine detection and understanding its oxidative metabolism. This approach also aids in studying the EP oxidation process and its metabolic products (Wierzbicka, Szultka-Młyńska, Buszewski, & Sulka, 2016) (Wierzbicka, Szultka-Młyńska, Buszewski, & Sulka, 2016).
Role in Metabolic and Endocrine Function
- Epinephrine's role in metabolic function and energy homeostasis is highlighted in studies involving transgenic mouse models. Overexpression of phenylethanolamine-N-methyltransferase (PNMT) and subsequent epinephrine elevation can impact plasma leptin levels and body fat content, indicating a complex role in energy regulation (Boettner, Haidan, Eisenhofer, Kristensen, Castle, Scherbaum, Schneider, Chrousos, & Bornstein, 2000) (Boettner et al., 2000).
Interaction with Neuroendocrine Systems
- Epinephrine interacts with neuroendocrine systems, such as corticotropin-releasing hormone, gonadotropin-releasing hormone, and oxytocin/vasopressin neurons. Research on estrogen receptor-α and c-Fos in adrenergic neurons during steroid-induced LH surges reveals insights into how epinephrine modulates neuroendocrine responses (Lee, Moore, Hosny, Centers, & Jennes, 2000) (Lee, Moore, Hosny, Centers, & Jennes, 2000).
Pharmacological and Therapeutic Exploration
- Epinephrine's pharmacological properties are explored through various studies. The validation of methods like liquid chromatography-tandem mass spectrometry for the analysis of urinary conjugated metanephrine and normetanephrine assists in screening pheochromocytoma, highlighting its diagnostic applications (Taylor & Singh, 2002) (Taylor & Singh, 2002).
Role in Central Nervous System and Cellular Processes
- Studies show that epinephrine influences key neurotransmitters, acting on different neuronal pathways through various receptors. It impacts learning, memory, emotional states, and controls voluntary movement, among other functions. Its effect on the recombinant human dopamine D4 receptor is one such area of exploration (Lanau, Zenner, Civelli, & Hartman, 1997) (Lanau, Zenner, Civelli, & Hartman, 1997).
作用機序
Target of Action
L-(-)-Epinephrine-d3, also known as adrenaline, primarily targets adrenergic receptors, which are a class of G protein-coupled receptors that are targets of the catecholamines . These receptors are divided into two main types: alpha and beta adrenergic receptors. Each type has several subtypes, and each subtype has its own role in the physiological response to adrenaline .
Mode of Action
L-(-)-Epinephrine-d3 interacts with its targets, the adrenergic receptors, by binding to them and causing a conformational change. This change triggers a cascade of intracellular events that result in the physiological responses associated with adrenaline. For instance, the binding of adrenaline to beta-2 adrenergic receptors on smooth muscle cells leads to muscle relaxation, which results in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by L-(-)-Epinephrine-d3 is the adrenergic signaling pathway. When adrenaline binds to a beta-adrenergic receptor, it activates a G protein, which then activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger within the cell. cAMP activates protein kinase A, which phosphorylates various target proteins, leading to the physiological effects of adrenaline .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-(-)-Epinephrine-d3 are crucial for its bioavailability and therapeutic effect. After administration, adrenaline is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and other tissues by enzymes such as monoamine oxidase and catechol-O-methyltransferase. The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of L-(-)-Epinephrine-d3’s action are diverse and depend on the specific adrenergic receptor subtype it interacts with. For example, activation of beta-1 adrenergic receptors in the heart increases heart rate and contractility, while activation of beta-2 receptors in the lungs causes bronchodilation .
Action Environment
The action, efficacy, and stability of L-(-)-Epinephrine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, physiological conditions such as pH and temperature can impact the stability of adrenaline. Furthermore, genetic factors can influence an individual’s response to adrenaline, as variations in the genes encoding adrenergic receptors can affect their function .
特性
IUPAC Name |
4-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-XYFUXNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678683 | |
| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-(-)-Epinephrine-d3 | |
CAS RN |
1217733-17-9 | |
| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: L-(-)-Epinephrine-d3 is a deuterated form of L-Epinephrine, serving as an internal standard in this analytical method []. Internal standards are crucial for accurate quantification in LC-MS/MS as they account for variations during sample preparation and analysis. By using a stable isotope-labeled version, the internal standard behaves almost identically to the target analyte (L-Epinephrine) during the analysis but can be differentiated in the mass spectrometer due to its mass difference. This allows for more precise and reliable measurements of L-Epinephrine levels in plasma samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)


![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)



